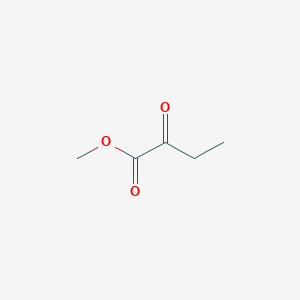
Methyl 2-oxobutanoate
Vue d'ensemble
Description
Synthesis Analysis
Methyl 2-oxobutanoate is synthesized through several methods. A notable synthesis method involves its formation as an intermediate in the biosynthesis of ethylene from methionine, identified in the culture fluids of certain bacteria and fungi (Billington, Golding, & Primrose, 1979). Another approach involves the synthesis from L-aspartic acid, using selective methylation, Boc-protection, acylation, reduction, and oxidation steps, yielding an overall yield of about 41% (Zhang Xingxian, 2012).
Molecular Structure Analysis
The molecular structure of Methyl 2-oxobutanoate has been studied using various spectroscopic methods. The compound's structure was confirmed by IR, NMR, and X-ray diffraction studies, revealing intricate details of its molecular geometry and electronic structure (Rahul Raju et al., 2015).
Chemical Reactions and Properties
Methyl 2-oxobutanoate participates in a variety of chemical reactions. It is a key compound in the methionine salvage pathway and is known to induce apoptosis in human cell lines independent of ornithine decarboxylase down-regulation (Tang et al., 2006). Another study highlights its use as a thioacetalization reagent, demonstrating its role in the conversion of a range of aldehydes and ketones into corresponding dithioacetals (Sun Ran et al., 2005).
Physical Properties Analysis
The physical properties of Methyl 2-oxobutanoate, such as melting point, boiling point, and solubility, are crucial for its application in various chemical processes. Unfortunately, specific studies focusing on these properties were not identified in the current research.
Chemical Properties Analysis
Methyl 2-oxobutanoate's chemical properties, such as reactivity and stability, are influenced by its molecular structure. The compound shows potential as a precursor in various synthetic pathways, as evidenced by its involvement in the synthesis of diverse compounds, including pyrazole derivatives and cyclobutanones (Naveen et al., 2021; Yu et al., 2014).
Applications De Recherche Scientifique
Pharmaceutical Intermediates : Methyl 2-benzoylamino-3-oxobutanoate serves as an intermediate in the synthesis of pyrazolones, potentially useful in pharmaceuticals (Urška Bratušek, A. Hvala, & B. Stanovnik, 1998).
Apoptosis Induction in Cancer Research : Methional, derived from 4-methylthio-2-oxobutanoic acid, induces apoptosis in lymphoid cells, making it relevant in cancer research (G. Quash et al., 1995).
Organic Chemistry Reagents : Methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate is a nonthiolic, odorless, practical reagent for thioacetalization of carbonyl compounds (Sun Ran et al., 2005).
Asymmetric Hydrogenation : Catalytic binap-ruthenium(II) complexes use 2-benzamidomethyl-3-oxobutanoate for highly diastereoselective hydrogenation, relevant in stereochemistry (K. Mashima et al., 1991).
Ethylene Biosynthesis Studies : 4-methylthio-2-oxobutanoate is identified as a potential intermediate in ethylene biosynthesis from methionine in bacteria and fungi (D. Billington, B. Golding, & S. Primrose, 1979).
Carbapenem Synthesis : Methyl 2-benzamidomethyl-3-oxobutanoate is a key intermediate in carbapenem synthesis, an important class of antibiotics (M. Chao, A. Hao, & Hui Wang, 2009).
Heterocyclic Compound Synthesis : It can be transformed into oxazoloquinoline and imidazole-4-carboxylate derivatives, useful in creating a variety of compounds (B. Stanovnik et al., 2003).
Synthesis of Chiral Intermediates : It is used in the synthesis of chiral intermediates for pharmaceuticals like sitagliptin (Zhang Xingxian, 2012).
Photolysis Studies : Photolysis of methyl 2-chloro-3-oxobutanoate produces various compounds including methyl 3-oxobutanoate (V. Enev et al., 1987).
Methionine Salvage Pathway Studies : 4-Methylthio-2-oxobutanate (MTOB) is involved in apoptosis mechanisms, suggesting its role as a potential inhibitor of cell growth (B. Tang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(6)5(7)8-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIWVCAMONZQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337853 | |
| Record name | Methyl 2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxobutanoate | |
CAS RN |
3952-66-7 | |
| Record name | Methyl 2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ketobutyric acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-[(2-cyano-3-ethoxy-3-oxoprop-1-enyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B40999.png)











